Cas no 1361597-70-7 (3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid)
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid Propiedades químicas y físicas
Nombre e identificación
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- 3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid
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- Renchi: 1S/C14H8Cl4O2/c15-9-3-1-2-7(8(9)6-12(19)20)13-10(16)4-5-11(17)14(13)18/h1-5H,6H2,(H,19,20)
- Clave inchi: DCHCKVVPIAZHKN-UHFFFAOYSA-N
- Sonrisas: ClC1=CC=CC(C2C(=CC=C(C=2Cl)Cl)Cl)=C1CC(=O)O
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 3
- Complejidad: 352
- Xlogp3: 5.5
- Superficie del Polo topológico: 37.3
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011008488-250mg |
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid |
1361597-70-7 | 97% | 250mg |
489.60 USD | 2021-07-05 | |
| Alichem | A011008488-500mg |
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid |
1361597-70-7 | 97% | 500mg |
790.55 USD | 2021-07-05 | |
| Alichem | A011008488-1g |
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid |
1361597-70-7 | 97% | 1g |
1,579.40 USD | 2021-07-05 |
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid Literatura relevante
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Información adicional sobre 3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid and CAS No. 1361597-70-7: A Comprehensive Overview of Its Chemical Properties, Biological Activity, and Research Applications
3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid, with the CAS No. 1361597-70-7, represents a unique class of organic compounds that have garnered significant attention in the field of biomedical research. This compound is a derivative of biphenyl, a well-known aromatic hydrocarbon, with multiple chlorine atoms substituted at specific positions. The molecular structure of this compound is characterized by a biphenyl ring system with four chlorine substituents at positions 3, 2', 3', and 6', and an acetic acid group attached at the 2-position. This unique configuration imparts distinct chemical and biological properties, making it a subject of interest for pharmacological studies and environmental risk assessment.
The chemical structure of 3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid is critical to understanding its potential applications. The biphenyl framework provides a rigid, planar structure that can interact with biological targets through hydrophobic interactions. The presence of multiple chlorine atoms enhances the compound's lipophilicity, which is a key factor in its ability to cross biological membranes. The acetic acid moiety introduces polar functionality, which may influence the compound's solubility and reactivity. These structural features make the compound a promising candidate for drug development and biomarker research.
Recent studies have focused on the synthetic pathways and chemical stability of 3,2',3',6'-Tetrachlorobiphenyl-2-acetic acid. Researchers have explored various methods to synthesize this compound, including electrophilic substitution reactions and halogenation processes. The synthesis of such compounds often involves multi-step reactions, with each step requiring precise control of reaction conditions to ensure the desired product is formed. The stability of the compound under different environmental conditions is also a key area of investigation, as it affects its potential applications in pharmaceutical formulations and <
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